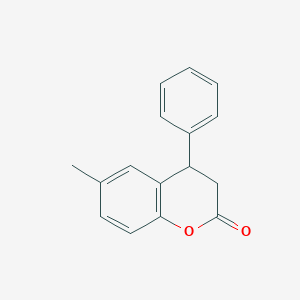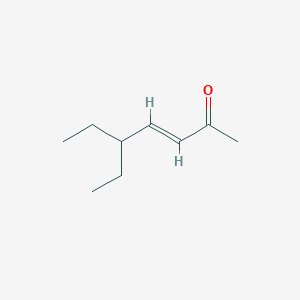
3-Hepten-2-one, 5-ethyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Hepten-2-one, 5-ethyl- is a colorless liquid with a fruity odor, and it is commonly used in the food industry as a flavoring agent. This compound is also used in scientific research as it has several potential applications in various fields.
Mecanismo De Acción
The mechanism of action of 3-Hepten-2-one, 5-ethyl- is not fully understood, but it is believed to work by disrupting the cell membrane of bacterial cells. This disrupts the normal functioning of the cell, leading to cell death. Additionally, the antioxidant properties of 3-Hepten-2-one, 5-ethyl- are thought to be due to its ability to scavenge free radicals and prevent oxidative damage to cells.
Efectos Bioquímicos Y Fisiológicos
3-Hepten-2-one, 5-ethyl- has been found to have several biochemical and physiological effects. It has been shown to inhibit the growth of bacterial strains, as mentioned earlier. Additionally, this compound has been found to have anti-inflammatory properties, making it a potential candidate for use in the treatment of inflammatory diseases. 3-Hepten-2-one, 5-ethyl- has also been found to have analgesic properties, making it a potential candidate for use in pain management.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 3-Hepten-2-one, 5-ethyl- in lab experiments is its relatively low cost and ease of synthesis. Additionally, this compound has been found to be stable under a wide range of conditions, making it a versatile compound for use in various experiments. However, one limitation of using 3-Hepten-2-one, 5-ethyl- is its potential toxicity. While this compound has been found to be relatively safe in low concentrations, high doses may be toxic to cells.
Direcciones Futuras
There are several future directions for research on 3-Hepten-2-one, 5-ethyl-. One potential area of research is the development of new antimicrobial agents based on the structure of this compound. Additionally, further research is needed to fully understand the mechanism of action of 3-Hepten-2-one, 5-ethyl- and its potential applications in the treatment of inflammatory diseases and pain management. Finally, more research is needed to determine the safety and toxicity of this compound in higher doses and in different cell types.
Conclusion:
In conclusion, 3-Hepten-2-one, 5-ethyl- is a versatile compound with several potential applications in scientific research. Its antimicrobial, antioxidant, anti-inflammatory, and analgesic properties make it a promising candidate for use in various fields. However, further research is needed to fully understand the mechanism of action and potential applications of this compound.
Métodos De Síntesis
The synthesis of 3-Hepten-2-one, 5-ethyl- involves the reaction of ethyl acetoacetate with 3-buten-2-one in the presence of a base such as sodium ethoxide. The reaction yields 3-Hepten-2-one, 5-ethyl- in good yields with a purity of up to 98%.
Aplicaciones Científicas De Investigación
3-Hepten-2-one, 5-ethyl- has several potential applications in scientific research. It is commonly used as a flavoring agent in food products, but it has also been found to have antimicrobial properties. This compound has been shown to inhibit the growth of several bacterial strains, including Escherichia coli, Staphylococcus aureus, and Listeria monocytogenes. Additionally, 3-Hepten-2-one, 5-ethyl- has been found to have antioxidant properties, making it a potential candidate for use in the food industry as a preservative.
Propiedades
Número CAS |
147224-13-3 |
|---|---|
Nombre del producto |
3-Hepten-2-one, 5-ethyl- |
Fórmula molecular |
C9H16O |
Peso molecular |
140.22 g/mol |
Nombre IUPAC |
(E)-5-ethylhept-3-en-2-one |
InChI |
InChI=1S/C9H16O/c1-4-9(5-2)7-6-8(3)10/h6-7,9H,4-5H2,1-3H3/b7-6+ |
Clave InChI |
MTNXTOAQNAWJRM-VOTSOKGWSA-N |
SMILES isomérico |
CCC(CC)/C=C/C(=O)C |
SMILES |
CCC(CC)C=CC(=O)C |
SMILES canónico |
CCC(CC)C=CC(=O)C |
Otros números CAS |
71648-42-5 |
Pictogramas |
Irritant |
Sinónimos |
3-Hepten-2-one, 5-ethyl-, (3E)- (9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



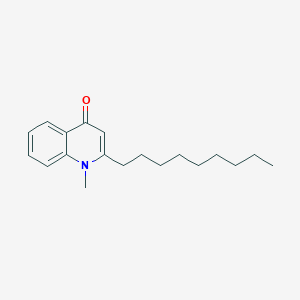
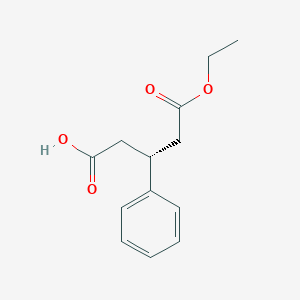
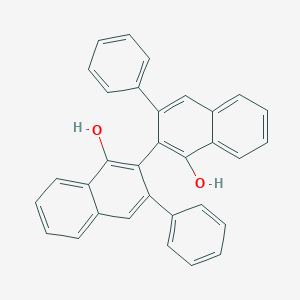
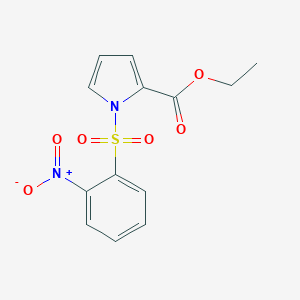
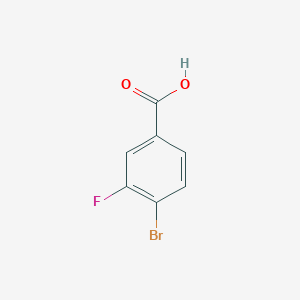
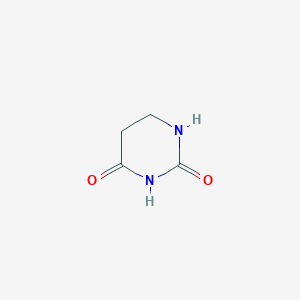
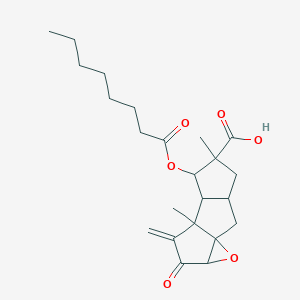
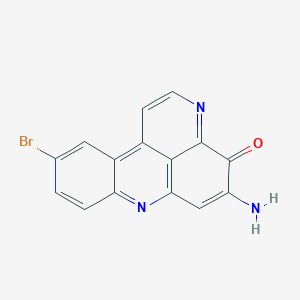
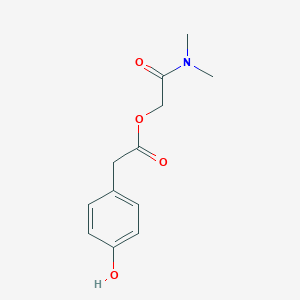
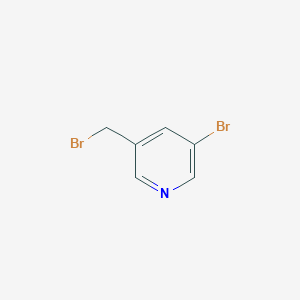
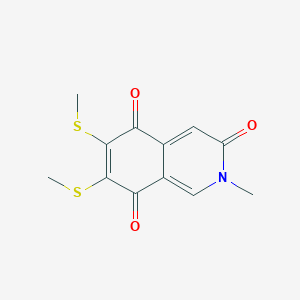
![[(2,6-Dimethylphenyl)sulfanyl-methylsulfanylmethylidene]cyanamide](/img/structure/B119025.png)
![1H-imidazo[1,2-b]pyrazole-6-carboxylic acid](/img/structure/B119028.png)
